molecular formula C23H20N2OS B11524282 2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11524282
M. Wt: 372.5 g/mol
InChI Key: MJOKLWPFFGFXJX-UHFFFAOYSA-N
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Description

2-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound with a unique structure that includes a biphenyl group, a phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the biphenyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL include:

Uniqueness

What sets 2-[(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL apart from these similar compounds is its unique combination of structural features, including the biphenyl group, phenyl group, and thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

2-[2-phenylimino-4-(4-phenylphenyl)-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C23H20N2OS/c26-16-15-25-22(17-27-23(25)24-21-9-5-2-6-10-21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,17,26H,15-16H2

InChI Key

MJOKLWPFFGFXJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CCO

Origin of Product

United States

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